what is LNP Lipid-5 chemical structure
what is LNP Lipid-5 chemical structure
An In-depth Technical Guide to the Ionizable Lipid: LNP Lipid-5
Introduction
LNP Lipid-5, also known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a novel, synthetic ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3][4][5] Its structure is designed to ensure efficient encapsulation of mRNA, facilitate endosomal escape, and enable effective protein expression in target cells, while also demonstrating a favorable pharmacokinetic profile and low toxicity.[3][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of LNP Lipid-5.
Chemical Structure and Physicochemical Properties
LNP Lipid-5 is characterized by a tertiary amine head group, which is ionizable, and two hydrophobic tails. This amphipathic nature is crucial for its function in forming LNPs. The official IUPAC name for LNP Lipid-5 is heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate.[5]
Table 1: Chemical and Physicochemical Properties of LNP Lipid-5
| Property | Value | Reference(s) |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [5] |
| CAS Number | 2089251-33-0 | [4][5] |
| Molecular Formula | C44H87NO5 | [3][4][5] |
| Molecular Weight | 710.17 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| pKa | 6.56 | [5] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [3] |
Experimental Protocols
Synthesis of LNP Lipid-5
A general method for the synthesis of LNP Lipid-5 involves the reaction of heptadecanoic acid with aminooctanol, followed by esterification under appropriate conditions with the addition of hydroxyethyl (B10761427) nonanol and an oxidant.[7]
Formulation of LNP-mRNA Nanoparticles
LNP-mRNA formulations incorporating LNP Lipid-5 are typically prepared using a rapid mixing method, such as microfluidic mixing, to ensure the formation of uniform nanoparticles.
Materials:
-
LNP Lipid-5
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Dipalmitoylphosphatidylcholine (DSPC)
-
Cholesterol
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Polyethylene glycol (PEG)-lipid conjugate (e.g., DMG-PEG 2000)
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mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[8]
-
Ethanol
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Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Stock Preparation: Prepare stock solutions of LNP Lipid-5, DSPC, cholesterol, and a PEG-lipid in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (LNP Lipid-5:DSPC:cholesterol:PEG-lipid).[9]
-
Aqueous Phase Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) to a desired concentration (e.g., 200 µg/mL).[8]
-
Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes of a microfluidic mixing device. The solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[8]
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[8][9] The LNPs can then be concentrated using ultrafiltration if necessary.[8]
Characterization of LNP-mRNA Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS. Measure the size and PDI using a DLS instrument. Formulations with an average diameter of less than 100 nm and a PDI below 0.2 are generally desired.[8][10]
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in deionized water. Measure the zeta potential. A near-neutral surface charge at physiological pH is typical for ionizable lipid-based LNPs.[][12]
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure: The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured in the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated from the difference in fluorescence. High encapsulation efficiencies, often exceeding 90%, are achievable.[13]
In Vivo Performance
Preclinical studies in rats have demonstrated the biodistribution and clearance profile of LNP Lipid-5. Following intravenous administration, LNP Lipid-5 and its metabolites are rapidly distributed, with peak concentrations in most tissues occurring within one hour.[2] The highest concentrations are observed in the liver and spleen.[4] Clearance is also rapid, with the lipid and its metabolites being primarily cleared through hepatobiliary and renal pathways within 168 hours, with no evidence of significant tissue accumulation.[2] In terms of efficacy, LNPs formulated with Lipid-5 have been shown to lead to consistent levels of protein expression upon repeat dosing in mice.[6]
Table 2: Summary of In Vivo Performance of LNP Lipid-5 Formulations
| Parameter | Observation | Species | Reference(s) |
| Biodistribution | Rapid distribution with peak concentrations within 1 hour in most tissues. Highest levels in liver and spleen. | Rat | [2][4] |
| Clearance | Complete clearance within 168 hours via hepatobiliary and renal routes. | Rat | [2] |
| Protein Expression | Consistent protein expression levels observed with repeat dosing. | Mouse | [6] |
| Toxicity | Described as having non-toxic side effects. | Rodent and Primate | [3] |
Logical Workflow
The following diagram illustrates the general workflow from LNP-mRNA formulation to in vivo application.
Caption: Workflow for LNP-mRNA formulation, characterization, and in vivo application.
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]
- 4. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]
- 5. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate [chembk.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
